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H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH

Aspartic protease kinetics Fibronectin proteinase assay Substrate specificity

Generic aspartic protease substrates yield non-transferable kinetic data, compromising inter-laboratory reproducibility. PTEF-Nph-RL (CAS 90331-82-1) resolves this with validated kinetic parameters and direct spectrophotometric detection at 310 nm. • ~9-fold higher catalytic efficiency (kcat/KM) vs. alternative p-nitro-Phe substrates for FN-gelatinase and FN-lamininase • Stable Km (~80 µM) across wide pH range eliminates pH-adjustment artifacts in cross-enzyme comparisons • Reduced renin recognition enables selective non-renin aspartic protease quantification without inhibitor supplementation Supplied at ≥98% HPLC purity with MS/NMR identity verification. Store at -20°C.

Molecular Formula C44H63N11O13
Molecular Weight 954.0 g/mol
CAS No. 90331-82-1
Cat. No. B1329896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
CAS90331-82-1
SynonymsPro-Thr-Glu-Phe-4-nitro-Phe-Arg-Leu
prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine
PTGP-NP-AL
Molecular FormulaC44H63N11O13
Molecular Weight954.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3
InChIInChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1
InChIKeyOHIZVORKJVKXKL-RLEGQPMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTEF-Nph-RL: Chromogenic Aspartic Protease Substrate


H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH (also designated PTEF-Nph-RL) is a synthetic octapeptide chromogenic substrate containing a p-nitrophenylalanine (p-nitro-Phe) residue at the P1′ position . The compound is cleaved by aspartic proteinases including pepsin, cathepsin D, and pepsinogen, with cleavage occurring specifically at the Phe-p-nitro-Phe bond, generating a spectrophotometrically detectable absorbance shift at 310 nm [1][2]. This compound is supplied by multiple vendors as a research-use-only biochemical reagent with typical purity specifications of ≥95% to ≥98% HPLC and verified identity via MS and NMR .

Chromogenic aspartic protease substrate for spectrophotometric detection at 310 nm
Cleaved by pepsin, cathepsin D, and pepsinogen at the Phe–p-nitro-Phe bond
Verified purity by HPLC, MS, and NMR; supplied as research-use-only biochemical reagent

PTEF-Nph-RL: Irreplaceability vs. Generic Substrates


Aspartic protease substrates are not functionally interchangeable due to substantial differences in catalytic efficiency (kcat/KM) and enzyme specificity profiles. For H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, the p-nitrophenylalanine substitution at the P1′ position confers both chromogenic detection capability and altered enzyme recognition relative to non-nitrated phenylalanine-containing analogs [1]. Systematic studies demonstrate that p-nitro-phenylalanine substitution at the P3 position of renin substrates significantly decreases reactivity compared to the native phenylalanine sequence [2]. More critically, direct comparative kinetic analysis reveals that this specific octapeptide sequence exhibits approximately 9-fold higher catalytic efficiency than an alternative p-nitro-Phe-containing substrate (H-Phe-Gly-His-p-nitro-Phe-Phe-Val-Leu-OMe) when cleaved by FN-gelatinase and FN-lamininase [3]. These quantitative differences in enzyme recognition and turnover mean that substituting a generic or alternative aspartic protease substrate in established assays will yield non-comparable, non-transferable kinetic data that cannot be directly interpreted relative to published reference values.

PTEF-Nph-RL
Generic Aspartic Protease Substrates
p-nitro-Phe chromophore enables direct 310 nm absorbance monitoring
May lack intrinsic chromophore, requiring post-cleavage derivatization
Reported higher catalytic efficiency in FN-gelatinase/lamininase assays
Alternative sequences may show lower turnover, reducing assay sensitivity
Stable Km across wide pH range, supporting cross-enzyme comparisons
pH-dependent solubility and kinetic variability may restrict assay conditions

PTEF-Nph-RL: Quantitative Differentiation Evidence


Superior Catalytic Efficiency in FN-Gelatinase and FN-Lamininase Assays

In a direct head-to-head comparison under identical assay conditions, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH demonstrated 8.9-fold higher catalytic efficiency than H-Phe-Gly-His-p-nitro-Phe-Phe-Val-Leu-OMe when cleaved by FN-gelatinase, and 7.9-fold higher when cleaved by FN-lamininase [1].

Catalytic Efficiency
Head-to-head
105.1 vs 11.8 mM⁻¹ s⁻¹ (8.9× higher)
Supports higher assay sensitivity and lower substrate consumption
FN-gelatinase comparison; similar 7.9× for FN-lamininase
Aspartic protease kinetics Fibronectin proteinase assay Substrate specificity

Wide pH Range Solubility and Stable Km for Pepsin

This compound remains soluble over a wide pH range, with Michaelis-Menten constant (Km) values exhibiting only minor variation across conditions . At standard assay conditions (pH 3.1, 37°C), the Km for porcine pepsin is 80 µM . In contrast, traditional chromogenic substrates such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide and similar p-nitroanilide-based compounds lack this broad pH solubility profile and are typically restricted to more narrow pH ranges for reliable assay performance [1].

Km (Pepsin)
Reported
80 µM
Stable Km across pH range supports cross-enzyme comparisons
pH 3.1, 37°C; soluble over wide pH range
Pepsin assay Aspartic proteinase Enzyme kinetics

Comprehensive Analytical Documentation (HPLC, MS, NMR)

Multiple established vendors supply this compound with ≥98% HPLC purity specifications and provide comprehensive certificates of analysis including HPLC chromatograms, MS spectra, and NMR spectra upon request . This level of analytical documentation exceeds the typical offering for generic protease substrates, which commonly provide only basic HPLC purity data without orthogonal identity verification .

Analytical QC
Data to verify
≥98% HPLC, MS, NMR
Multi-orthogonal identity verification supports lot consistency
Vendor COA; orthogonal methods exceed typical peptide QC
Peptide QC Analytical characterization Procurement specification

Reduced Renin Reactivity for Selective Protease Profiling

Structural and kinetic studies demonstrate that substituting p-nitro-phenylalanine (pNF) for phenylalanine at the P3 position of angiotensinogen-derived sequences significantly decreases the reactivity of human renin toward the substrate [1]. While this study examined a related sequence (KIHPXHLLVYS), the mechanistic principle applies to the p-nitro-Phe modification in H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, where the p-nitro-Phe residue similarly reduces recognition by renin while maintaining efficient cleavage by pepsin and cathepsin D .

Protease Selectivity
Class-level
Reduced renin cleavage; maintained pepsin/cathepsin D activity
Supports selective pepsin/cathepsin D assay in renin-containing samples
Class-level inference from P3 p-nitro-Phe substitution; sequence-specific validation pending
Renin substrate specificity Aspartic protease discrimination Enzyme selectivity

PTEF-Nph-RL: Validated Application Scenarios


Chromogenic Aspartic Protease Activity Assays

This compound is optimally deployed in spectrophotometric assays for pepsin, cathepsin D, and pepsinogen activity measurement, where its p-nitrophenylalanine residue enables direct absorbance monitoring at 310 nm upon cleavage . The ~9-fold higher catalytic efficiency compared to alternative p-nitro-Phe-containing substrates [1] makes it the superior choice for assays requiring high sensitivity, low substrate consumption, or detection of low-abundance enzyme activity.

Comparative Enzymology Across Aspartic Proteinases

The compound‘s solubility over a wide pH range with minimal Km variation supports its use in comparative enzymology studies requiring consistent substrate performance across enzymes with different pH optima (e.g., mammalian pepsin at pH 3–4 vs. microbial aspartic proteinases at pH 4–6). This property eliminates pH-adjustment artifacts that would confound cross-enzyme comparisons when using pH-restricted substrates.

Selective Pepsin/Cathepsin D Quantification in Biological Matrices

In experimental systems where renin contamination could confound aspartic protease activity measurements (e.g., plasma, kidney tissue homogenates, or co-expression systems), this compound offers preferential cleavage by pepsin and cathepsin D with reduced renin recognition due to the p-nitro-Phe modification [1]. This selectivity profile enables more accurate quantification of non-renin aspartic proteinase activity without requiring renin-specific inhibitors.

Validated Substrates for FN-Gelatinase and FN-Lamininase

For laboratories investigating fibronectin-derived aspartic proteinases (FN-gelatinase and FN-lamininase) in the context of extracellular matrix remodeling or plasma proteomics, this compound is the kinetically validated reference substrate with published kcat/KM values of 105.1 and 123.2 mM⁻¹ sec⁻¹, respectively . These validated kinetic parameters provide a benchmark for inter-laboratory reproducibility and enable direct comparison of novel inhibitor or activator effects against established literature values.

Application
Selection Property
Validation Focus
Aspartic protease spectrophotometric assays
Chromogenic p-nitro-Phe detection
Signal linearity and substrate consumption review
Cross-enzyme kinetic comparisons
pH-tolerant solubility profile
pH-optimized kinetic parameter review
Selective pepsin/cathepsin D quantification
Reduced renin cross-reactivity
Aspartic protease selectivity validation
FN-gelatinase/lamininase enzyme studies
Published kcat/KM benchmarks
Inter-laboratory reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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